molecular formula C8H15NO3S B556386 N-Acetyl-L-methionine methyl ester CAS No. 35671-83-1

N-Acetyl-L-methionine methyl ester

Cat. No.: B556386
CAS No.: 35671-83-1
M. Wt: 205,27 g/mole
InChI Key: YVMKSJIMTATAAS-ZETCQYMHSA-N
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Description

N-Acetyl-L-methionine methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205,27 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

As a derivative of the amino acid methionine, it may interact with enzymes and proteins that metabolize or bind to methionine .

Mode of Action

It’s known that n-methylation, a modification present in ac-met-ome, can significantly impact the interaction of amino acids with their targets . This modification can alter the conformation, solubility, and other properties of the amino acid, potentially affecting its interaction with target molecules .

Biochemical Pathways

AC-MET-OME, as a methionine derivative, may be involved in methionine metabolism. Methionine metabolism, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

N-methylation, a characteristic feature of AC-MET-OME, has been shown to improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures . The clog P values of all N-methylated peptides, including AC-MET-OME, are greater than those of native compounds . This suggests that AC-MET-OME may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

For instance, it may be involved in protein synthesis, as methionine is the initiator amino acid in this process .

Action Environment

The action, efficacy, and stability of AC-MET-OME may be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its interaction with target molecules may be influenced by the presence of other molecules in the environment .

Properties

IUPAC Name

methyl (2S)-2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKSJIMTATAAS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35671-83-1
Record name L-Methionine, N-acetyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ac-Met-OMe's enantiomeric purity in research?

A: Ac-Met-OMe, also known as N-Acetyl-L-methionine methyl ester, is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. [] In biological systems, often only one enantiomer exhibits the desired activity. The lipase from Brucella thiophenivorans demonstrates high enantioselectivity towards Ac-Met-OMe, preferentially producing the L-enantiomer with exceptional enantiomeric excess (>99%). [] This high enantiomeric purity is crucial for research applications, as it ensures accurate and reliable results, especially in studies investigating biological activity, enzymatic reactions, or chiral synthesis.

Q2: How do researchers study the oxidation of methionine in peptides and what role does Ac-Met-OMe play in this research?

A: Understanding how methionine residues in peptides and proteins are oxidized by reactive oxygen species (ROS) is crucial for various biological and medical studies. Researchers utilize Ac-Met-OMe as a simplified model peptide backbone to study this process. [] By using techniques like pulse radiolysis and mass spectrometry, scientists can identify transient species and stable products formed during the reaction of Ac-Met-OMe with hydroxyl radicals (HO•) generated by ionizing radiation. [] This research provides valuable insights into the mechanisms of oxidative stress and damage to proteins.

Q3: Can you elaborate on the use of computational chemistry in understanding the reactivity of Ac-Met-OMe with radicals?

A: Density functional theory (DFT) calculations are invaluable tools in computational chemistry that help predict the reactivity of molecules. In the case of Ac-Met-OMe, DFT calculations have been employed to study its reaction with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals. [] These calculations revealed that the reaction proceeds through radical hydrogen atom transfer (HAT) from specific positions within the Ac-Met-OMe molecule. [] Such insights help researchers understand the susceptibility of Ac-Met-OMe and, by extension, methionine residues in proteins, to oxidative damage.

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